N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide
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Overview
Description
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a thiazole ring, which is known for its aromatic properties and reactivity, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide, also known as (2E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide, is a novel compound that has been synthesized and evaluated for its anti-proliferative activities . The primary targets of this compound are still under investigation.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The exact nature of these interactions is still being studied, but it has been suggested that the compound may induce apoptosis in cancer cells .
Biochemical Pathways
This compound affects various biochemical pathways. While the specific pathways are still being identified, it is known that thiazole derivatives, which include this compound, have diverse biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
The result of the action of this compound at the molecular and cellular level is a decrease in the proliferation of certain cancer cells . This is achieved through the induction of apoptosis, a process of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide typically involves the reaction of 2-methylthiazole with a suitable phenyl derivative under specific conditions. One common method includes the use of amide coupling reactions, where the thiazole derivative is reacted with cinnamic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cinnamamide moiety, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cinnamamide moiety can produce the corresponding amine .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)cinnamamide: Similar structure but with a different substitution pattern on the thiazole ring.
N-(2-methylthiazol-4-yl)phenylacetamide: Similar thiazole ring but with an acetamide moiety instead of cinnamamide.
Uniqueness
N-(3-(2-methylthiazol-4-yl)phenyl)cinnamamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
(E)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-20-18(13-23-14)16-8-5-9-17(12-16)21-19(22)11-10-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJICDYLNLFEP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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